Everolimus-d4

Description

Properties

CAS No. |

1338452-54-2 |

|---|---|

Molecular Formula |

C53H83NO14 |

Molecular Weight |

962.2 g/mol |

IUPAC Name |

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

InChI |

InChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/b13-11+,16-12+,33-17+,37-27+/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1/i24D2,25D2 |

InChI Key |

HKVAMNSJSFKALM-DWDJINHCSA-N |

Synonyms |

40-O-(2-Hydroxyethyl-d4)rapamycin; 42-O-(2-Hydroxy)ethyl-d4 Rapamycin; Afinitor-d4; Certican-d4; RAD-d4; RAD 001-d4; SDZ-RAD-d4; XIENCE V-d4; |

Origin of Product |

United States |

Foundational & Exploratory

Everolimus-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for Everolimus-d4. This deuterated analog of Everolimus serves as a critical internal standard for the quantitative analysis of the parent drug in complex biological matrices, ensuring accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies.

Chemical Structure and Properties

This compound is a synthetic derivative of Rapamycin, characterized by the introduction of four deuterium atoms on the 2-hydroxyethyl group at the 42-O position. This isotopic labeling minimally alters the chemical properties of the molecule while providing a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays.

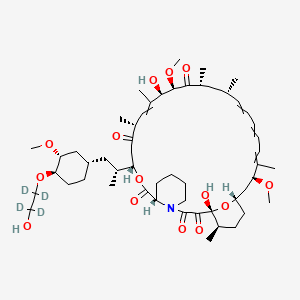

Below is a two-dimensional representation of the this compound chemical structure.

Caption: 2D Chemical Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Chemical Name | 42-O-(2-hydroxyethyl-1,1,2,2-d4)-rapamycin | [1] |

| Synonyms | RAD001-d4, SDZ-RAD-d4 | [2] |

| CAS Number | 1338452-54-2 | [3] |

| Molecular Formula | C₅₃H₇₉D₄NO₁₄ | [4] |

| Molecular Weight | 962.25 g/mol | [5] |

| Isotopic Enrichment | ≥98% | [3] |

| Purity (LCMS) | ≥97.88% | [3] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in Chloroform and Methanol | [1] |

| Storage | Store at -20°C. Protect from light, air, and moisture. | [4] |

Mechanism of Action: The mTOR Signaling Pathway

Everolimus, the non-deuterated parent compound, exerts its therapeutic effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, survival, and metabolism.[2] Everolimus first binds to the intracellular protein FKBP12. This complex then interacts with and inhibits mTOR Complex 1 (mTORC1), leading to the downstream effects. The mechanism of action for this compound is presumed to be identical.

The following diagram illustrates the mTOR signaling pathway and the point of inhibition by the Everolimus-FKBP12 complex.

Caption: The mTOR Signaling Pathway and Inhibition by Everolimus.

Experimental Protocols: Quantification by LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of Everolimus in biological samples, typically whole blood, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation

A common and effective method for extracting Everolimus from whole blood is protein precipitation.

Caption: Workflow for Whole Blood Sample Preparation.

LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of Everolimus and this compound.

| Parameter | Typical Value | Reference(s) |

| Chromatography | ||

| LC System | Agilent 1260 or equivalent | [6] |

| Column | Reversed-phase C18 column | [6] |

| Mobile Phase A | Water with 0.1% Formic Acid and 2 mM Ammonium Acetate | [6] |

| Mobile Phase B | Methanol with 0.1% Formic Acid and 2 mM Ammonium Acetate | [6] |

| Flow Rate | Gradient elution | [6] |

| Injection Volume | 5-20 µL | [6] |

| Mass Spectrometry | ||

| MS System | Triple Quadrupole Mass Spectrometer | [6] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [7] |

| MRM Transitions | ||

| Everolimus (Quantifier) | Q1: 975.6 m/z → Q3: 908.5 m/z | [6] |

| Everolimus (Qualifier) | Q1: 975.6 m/z → Q3: 926.9 m/z | [8] |

| This compound | Q1: 979.6 m/z → Q3: 912.5 m/z | [6] |

Note: The precursor ion for both Everolimus and this compound is the ammonium adduct [M+NH4]+. The primary product ion results from the neutral loss of the C42 side chain.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Everolimus in clinical and research settings. Its well-defined chemical properties and distinct mass spectrometric signature make it the internal standard of choice for LC-MS/MS-based therapeutic drug monitoring. The methodologies outlined in this guide provide a solid foundation for the implementation of robust analytical protocols for Everolimus.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Everolimus (2-hydroxyethyl-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. Everolimus D4 | CAS No- 1338452-54-2 | Simson Pharma Limited [simsonpharma.com]

- 6. agilent.com [agilent.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Everolimus-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Everolimus-d4, a deuterated isotopologue of the mTOR inhibitor Everolimus. This compound is a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry. This document details a plausible synthetic pathway, experimental protocols, and the biological context of Everolimus's mechanism of action.

Introduction to Everolimus and Isotopic Labeling

Everolimus is a derivative of sirolimus (rapamycin) and a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase in the PI3K/AKT/mTOR signaling pathway that regulates cell growth, proliferation, and survival.[1][2] Its therapeutic applications include preventing organ transplant rejection and treating certain types of cancer.[2]

Isotopically labeled compounds, such as this compound, are indispensable tools in drug development. The incorporation of stable isotopes like deuterium (²H or D) creates a molecule with a higher mass but identical chemical properties to the parent drug. This mass difference allows it to be distinguished from the unlabeled drug in mass spectrometry analyses, making it an ideal internal standard for quantitative bioanalysis.[1][2] this compound, specifically 40-O-(2-hydroxyethyl-1,1,2,2-d4)rapamycin, features deuterium atoms on the hydroxyethyl side chain, a site less susceptible to metabolic exchange.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from rapamycin. The key strategic element is the introduction of the deuterated C2-unit at the C40-hydroxyl group of the rapamycin macrocycle. This is typically accomplished by alkylating rapamycin with a deuterated and protected 2-hydroxyethyl electrophile, followed by deprotection.

A plausible and detailed synthetic route is outlined below, based on established methods for the synthesis of Everolimus and related deuterated compounds.

Overall Synthetic Scheme

The synthesis can be conceptually divided into two main stages:

-

Preparation of the deuterated side-chain precursor: Synthesis of 2-((tert-butyldimethylsilyl)oxy)ethyl-1,1,2,2-d4 trifluoromethanesulfonate.

-

Coupling and deprotection: Alkylation of rapamycin with the deuterated precursor followed by removal of the silyl protecting group to yield this compound.

Experimental Protocols

2.2.1. Synthesis of 2-((tert-butyldimethylsilyl)oxy)ethanol-1,1,2,2-d4

This procedure outlines the protection of commercially available ethylene-d4-glycol.

-

Materials:

-

Ethylene-d4-glycol (HO-CD₂-CD₂-OH)

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of ethylene-d4-glycol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon), add a solution of TBDMSCl (1.1 eq) in anhydrous DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the title compound as a colorless oil.

-

2.2.2. Synthesis of 2-((tert-butyldimethylsilyl)oxy)ethyl-1,1,2,2-d4 trifluoromethanesulfonate

This step activates the deuterated alcohol for subsequent alkylation.

-

Materials:

-

2-((tert-butyldimethylsilyl)oxy)ethanol-1,1,2,2-d4

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

2,6-Lutidine

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

Dissolve 2-((tert-butyldimethylsilyl)oxy)ethanol-1,1,2,2-d4 (1.0 eq) and 2,6-lutidine (1.5 eq) in anhydrous DCM and cool to -78 °C under an inert atmosphere.

-

Add trifluoromethanesulfonic anhydride (1.2 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with cold saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature, separate the organic layer, and wash with cold 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is typically used in the next step without further purification.

-

2.2.3. Synthesis of 40-O-[2-((tert-butyldimethylsilyl)oxy)ethyl-1,1,2,2-d4]-rapamycin

This is the key alkylation step to attach the deuterated side chain to the rapamycin core.

-

Materials:

-

Rapamycin

-

2-((tert-butyldimethylsilyl)oxy)ethyl-1,1,2,2-d4 trifluoromethanesulfonate

-

2,6-Lutidine

-

Toluene, anhydrous

-

-

Procedure:

-

To a solution of rapamycin (1.0 eq) in anhydrous toluene, add 2,6-lutidine (4.0 eq).

-

Add a solution of the crude 2-((tert-butyldimethylsilyl)oxy)ethyl-1,1,2,2-d4 trifluoromethanesulfonate (2.0 eq) in anhydrous toluene dropwise.

-

Heat the reaction mixture to 60-70 °C and stir for 2-4 hours.

-

Monitor the reaction by HPLC.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic phase with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the protected deuterated Everolimus.

-

2.2.4. Synthesis of this compound (40-O-(2-hydroxyethyl-1,1,2,2-d4)-rapamycin)

The final deprotection step yields this compound.

-

Materials:

-

40-O-[2-((tert-butyldimethylsilyl)oxy)ethyl-1,1,2,2-d4]-rapamycin

-

Hydrochloric acid (1 M aqueous solution)

-

Methanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

-

Procedure:

-

Dissolve the silyl-protected intermediate (1.0 eq) in methanol.

-

Cool the solution to 0 °C and add 1 M HCl dropwise until the pH is acidic.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by HPLC.

-

Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by preparative HPLC to obtain this compound.

-

Quantitative Data and Characterization

The following table summarizes key quantitative data for this compound.

| Parameter | Value | Reference |

| Chemical Formula | C₅₃H₇₉D₄NO₁₄ | [1] |

| Molecular Weight | 962.25 g/mol | N/A |

| CAS Number | 1338452-54-2 | [1] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₄); ≤1% d₀ | [1] |

| Chemical Purity | >98% | Commercially available standards |

| Appearance | White to off-white solid | Commercially available standards |

Characterization:

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight and isotopic distribution. The mass spectrum will show a molecular ion peak corresponding to [M+Na]⁺ or [M+NH₄]⁺.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structure. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated hydroxyethyl chain will be absent.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the final compound.

Everolimus and the mTOR Signaling Pathway

Everolimus exerts its therapeutic effects by inhibiting the mTOR signaling pathway. mTOR is a serine/threonine kinase that forms two distinct complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2]

-

mTORC1: This complex is sensitive to acute inhibition by rapamycin and its analogs. It integrates signals from growth factors, nutrients, and cellular energy status to regulate protein synthesis, cell growth, and proliferation. Key downstream effectors of mTORC1 include S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

-

mTORC2: This complex is generally considered less sensitive to acute rapamycin inhibition, although long-term exposure can affect its assembly and function. mTORC2 is involved in cell survival and cytoskeletal organization, primarily through the phosphorylation and activation of Akt.

Everolimus first binds to the intracellular protein FKBP12. The resulting Everolimus-FKBP12 complex then binds to the FKBP12-rapamycin binding (FRB) domain of mTOR, specifically inhibiting the function of mTORC1.[2]

Signaling Pathway Diagram

The following diagram illustrates the mTOR signaling pathway and the point of intervention by Everolimus.

Caption: The mTOR signaling pathway and inhibition by Everolimus.

Experimental Workflow for Synthesis

The following diagram outlines the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and understanding of this compound. The outlined synthetic route, while based on established chemical principles, offers a robust pathway for obtaining this essential internal standard. The provided diagrams of the mTOR signaling pathway and the synthetic workflow serve as valuable visual aids for researchers in the fields of medicinal chemistry, pharmacology, and drug metabolism. The successful synthesis and characterization of this compound are crucial for advancing the clinical development and understanding of Everolimus and other mTOR inhibitors.

References

The Gold Standard in Bioanalysis: Everolimus-d4 as an Internal Standard

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in the therapeutic drug monitoring (TDM) of potent immunosuppressants like everolimus, achieving the highest level of accuracy and precision is paramount. This technical guide delves into the core principles and practical application of Everolimus-d4 as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a deuterated internal standard is widely recognized as the gold standard for compensating for analytical variability and ensuring the reliability of pharmacokinetic data.

The Foundational Role of Internal Standards in LC-MS/MS

Quantitative analysis by LC-MS/MS is susceptible to several sources of variation that can impact the accuracy and reproducibility of results. These include inconsistencies in sample preparation, injection volume, chromatographic performance, and ionization efficiency in the mass spectrometer. An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant, known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. By monitoring the ratio of the analyte's signal to the IS's signal, variations introduced during the analytical workflow can be effectively normalized.

This compound: The Ideal Internal Standard

This compound is a deuterated form of everolimus, where four hydrogen atoms have been replaced by deuterium atoms. This subtle change in mass (an increase of approximately 4 Da) allows the mass spectrometer to differentiate between the analyte (everolimus) and the internal standard (this compound). However, their structural and chemical similarities ensure they behave almost identically during key analytical steps:

-

Extraction Recovery: Both compounds will be extracted from the biological matrix (e.g., whole blood) with very similar efficiency.

-

Chromatographic Co-elution: They will have nearly identical retention times on the liquid chromatography column, meaning they enter the mass spectrometer at the same time and are subjected to the same matrix effects.

-

Ionization Efficiency: They will ionize with comparable efficiency in the mass spectrometer's ion source.

This near-identical behavior is the cornerstone of the effectiveness of a SIL-IS. Any variations in the analytical process that affect the analyte will equally affect the internal standard, thus keeping their ratio constant and leading to a more accurate and precise quantification of the analyte.

Mechanism of Action of Everolimus

To appreciate the importance of accurately measuring everolimus concentrations, it is crucial to understand its mechanism of action. Everolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and angiogenesis.

Everolimus first binds to the intracellular protein FKBP12. This everolimus-FKBP12 complex then interacts with and inhibits the mTOR Complex 1 (mTORC1). The inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, namely the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This, in turn, suppresses protein synthesis and arrests the cell cycle at the G1 phase, thereby inhibiting cell proliferation. This mechanism is fundamental to its use as an immunosuppressant in organ transplantation and as an anti-cancer agent.

Figure 1: Simplified signaling pathway of everolimus action.

Experimental Protocol: Quantification of Everolimus in Whole Blood using LC-MS/MS with this compound

The following is a representative experimental protocol for the quantitative analysis of everolimus in human whole blood. This protocol is a synthesis of methodologies reported in peer-reviewed literature and should be adapted and validated for specific laboratory conditions.

Materials and Reagents

-

Everolimus certified reference standard

-

This compound internal standard

-

LC-MS grade methanol, acetonitrile, water

-

Ammonium acetate

-

Formic acid

-

Zinc sulfate

-

Human whole blood (drug-free) for calibrators and quality controls

Preparation of Stock and Working Solutions

-

Everolimus Stock Solution (1 mg/mL): Accurately weigh and dissolve everolimus in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the everolimus stock solution in methanol/water (50:50, v/v) to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution in the protein precipitation solution.

Sample Preparation (Protein Precipitation)

-

To 100 µL of whole blood sample (calibrator, QC, or patient sample), add 50 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 200 µL of a protein precipitation solution (e.g., 0.1 M zinc sulfate in methanol).

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

-

Transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

Figure 2: Experimental workflow for sample preparation.

LC-MS/MS Conditions

| Parameter | Typical Setting |

| Liquid Chromatography | |

| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 2 mM Ammonium acetate in water with 0.1% formic acid |

| Mobile Phase B | 2 mM Ammonium acetate in methanol with 0.1% formic acid |

| Gradient | Start with 50% B, ramp to 95% B, hold, and return to initial conditions. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 - 50 °C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Everolimus | Q1: 975.6 -> Q3: 908.6 (quantifier), Q1: 975.6 -> Q3: 890.6 (qualifier) |

| This compound | Q1: 979.6 -> Q3: 912.6 |

| Dwell Time | 50 - 100 ms |

| Collision Energy | Optimized for each transition |

| Gas Temperatures & Flows | Optimized for the specific instrument |

Data Presentation: Method Validation Parameters

The following tables summarize typical quantitative data from the validation of an LC-MS/MS method for everolimus using this compound as the internal standard.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Value |

| Calibration Range | 1.0 - 50.0 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| LLOQ | 1.0 ng/mL |

| Accuracy at LLOQ | 85 - 115% |

| Precision at LLOQ | < 20% |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 3.0 | < 10 | 90 - 110 | < 10 | 90 - 110 |

| Medium | 15.0 | < 10 | 90 - 110 | < 10 | 90 - 110 |

| High | 40.0 | < 10 | 90 - 110 | < 10 | 90 - 110 |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Everolimus | > 85 | 90 - 110 |

| This compound | > 85 | 90 - 110 |

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays for the quantification of everolimus represents the pinnacle of bioanalytical robustness and reliability. Its ability to mimic the behavior of the analyte throughout the analytical process effectively compensates for a multitude of potential errors, leading to highly accurate and precise data. This is of utmost importance for the therapeutic drug monitoring of everolimus, where precise dose adjustments are critical for optimizing therapeutic outcomes and minimizing toxicity in patients. The detailed methodologies and validation data presented in this guide provide a comprehensive framework for researchers and clinicians to develop and implement state-of-the-art bioanalytical methods for everolimus.

Physicochemical Properties of Everolimus-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Everolimus-d4, a deuterated analog of the immunosuppressant and anticancer drug Everolimus. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.

Core Physicochemical Data

This compound is a stable, isotopically labeled form of Everolimus, where four hydrogen atoms have been replaced by deuterium. This labeling is particularly useful in pharmacokinetic studies and as an internal standard for mass spectrometry-based quantification of Everolimus.[1] The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | 40-O-(2-Hydroxyethyl-d4)rapamycin | [2][3] |

| Synonyms | 42-O-(2-Hydroxy)ethyl-d4 Rapamycin, Afinitor-d4, Certican-d4, RAD-d4, RAD 001-d4, SDZ-RAD-d4 | [2][4] |

| CAS Number | 1338452-54-2 | [4][5] |

| Molecular Formula | C₅₃H₇₉D₄NO₁₄ | [1][4][5] |

| Molecular Weight | 962.25 g/mol | [2][5] |

| Appearance | Off-White to Pale Yellow Solid | [3] |

| Purity | ≥99% deuterated forms (d₁-d₄); ≤1% d₀ | [1] |

| Melting Point | Data not available for this compound. For non-deuterated Everolimus: 107-113 °C. | [6] |

| Solubility | Soluble in Chloroform and Methanol. | [1][7] |

| Storage | 2-8°C in a refrigerator, under an inert atmosphere. | [3][8] |

| Stability | Stable for at least 4 years when stored at 4°C. | [1] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following sections outline standard experimental protocols that can be adapted for the characterization of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid (2-3 mm in height) is packed into the sealed end.

-

Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point of the non-deuterated Everolimus (107-113 °C).

-

Observation: The heating rate is then reduced to 1-2°C per minute. The temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

Reporting: The melting point is reported as the range T1-T2.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined.

Apparatus:

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Sample Preparation: An excess amount of this compound is weighed and added to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, methanol, chloroform, buffers at different pH values).

-

Equilibration: The vials are sealed and placed in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitated for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After agitation, the samples are allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as HPLC with UV detection or mass spectrometry. A calibration curve prepared with known concentrations of this compound is used for quantification.

-

Reporting: The solubility is expressed in units such as mg/mL or µg/mL.

Stability Indicating Assay (High-Performance Liquid Chromatography)

A stability-indicating assay is crucial for determining the intrinsic stability of a drug substance and for monitoring its degradation under various stress conditions.

Principle: The drug substance is subjected to forced degradation under conditions such as acid, base, oxidation, heat, and light. An HPLC method is then developed and validated to separate the intact drug from its degradation products, allowing for the quantification of the remaining drug.

Apparatus:

-

HPLC system with a UV or mass spectrometric detector

-

C18 analytical column

-

pH meter

-

Oven

-

Photostability chamber

-

Volumetric flasks and pipettes

Procedure:

-

Forced Degradation Studies:

-

Acid Hydrolysis: A solution of this compound is treated with a dilute acid (e.g., 0.1 N HCl) and heated.

-

Base Hydrolysis: A solution of this compound is treated with a dilute base (e.g., 0.1 N NaOH) and heated.

-

Oxidative Degradation: A solution of this compound is treated with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: A solid sample of this compound is exposed to elevated temperatures (e.g., 60-80°C).

-

Photolytic Degradation: A solution or solid sample of this compound is exposed to UV and visible light in a photostability chamber.

-

-

HPLC Method Development: A reverse-phase HPLC method is developed to achieve baseline separation between the this compound peak and any peaks corresponding to degradation products. The mobile phase composition, flow rate, and column temperature are optimized.

-

Method Validation: The developed HPLC method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

-

Analysis of Stressed Samples: The stressed samples are analyzed using the validated HPLC method to determine the percentage of degradation.

Signaling Pathway and Mechanism of Action

Everolimus, and by extension this compound, exerts its biological effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, survival, and angiogenesis.[9]

Everolimus first forms a complex with the intracellular protein FKBP12. This Everolimus-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1).[9] The inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, including the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This disruption of the mTORC1 signaling cascade ultimately results in the suppression of protein synthesis, leading to the arrest of the cell cycle at the G1 phase and the inhibition of cell proliferation.[9] Furthermore, inhibition of mTORC1 can also downregulate the expression of hypoxia-inducible factor (HIF-1α), which in turn reduces the production of vascular endothelial growth factor (VEGF), a key mediator of angiogenesis.[9]

Caption: this compound inhibits the mTORC1 signaling pathway.

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental protocols described in this guide.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of this compound.

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

References

- 1. westlab.com [westlab.com]

- 2. byjus.com [byjus.com]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. msacl.org [msacl.org]

- 7. Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. who.int [who.int]

Technical Guide: Everolimus-d4 Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity assessment of Everolimus-d4, a deuterated internal standard crucial for the accurate quantification of the immunosuppressant drug everolimus in clinical and research settings. This document outlines the key quality attributes, detailed experimental protocols for its analysis, and a comprehensive quality control workflow.

This compound: An Overview

This compound is a stable isotope-labeled derivative of everolimus, a potent inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway.[1] Its primary application is as an internal standard in mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the therapeutic drug monitoring of everolimus in transplant patients.[2][3] The use of a stable-labeled internal standard like this compound is considered the best practice to minimize variability and mitigate potential matrix interferences in LC-MS/MS analysis.[2]

Certificate of Analysis: Key Quantitative Data

A certificate of analysis for this compound provides critical information regarding its identity, purity, and isotopic enrichment. Below is a summary of typical specifications.

Table 1: Physical and Chemical Properties

| Parameter | Specification |

| Chemical Name | Rapamycin, 42-O-(2-hydroxyethyl-1,1,2,2-d4)- |

| Molecular Formula | C₅₃H₇₉D₄NO₁₄ |

| Molecular Weight | 962.25 g/mol |

| Appearance | White to off-white solid |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years |

| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month |

| Data sourced from a representative Certificate of Analysis.[4] |

Table 2: Analytical Data Summary

| Analysis | Specification | Result |

| ¹H NMR Spectrum | Consistent with structure | Conforms |

| LC-MS | Consistent with structure | Conforms |

| Purity (LC-MS) | Report value | 97.88%[4] |

| Isotopic Enrichment | Report value | 98.0%[4] |

| Deuterated Forms (d₁-d₄) | ≥99% | Conforms[5] |

| d₀ Form | ≤1% | Conforms[5] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound. The following sections describe the protocols for the key analytical techniques used.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

LC-MS is a cornerstone technique for confirming the identity and determining the purity of this compound.

Methodology:

An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method is employed for the analysis.[6]

-

Sample Preparation: A stock solution of this compound is prepared in methanol. This is further diluted with a methanol/water (50:50, v/v) mixture to achieve a suitable concentration for analysis.[7]

-

Chromatographic Separation:

-

Instrument: Waters Acquity UPLC system or equivalent.[6]

-

Column: COSMOSIL 2.5C18-MS-II (50 mm × 2.0 mm, 2.5 µm) or Kinetex® Polar C₁₈ (50 × 2.1 mm, 2.6 µm).[6][7]

-

Mobile Phase A: LC-MS grade water with 4 mM ammonium acetate and 0.1% formic acid.[7]

-

Mobile Phase B: 50:50 (v/v) mixture of acetonitrile and methanol with 4 mM ammonium acetate and 0.1% formic acid.[7]

-

Injection Volume: 1-5 µL.[7]

-

Elution: Isocratic or gradient elution can be used. An example of a gradient elution is as follows: 0.01–0.50 min: 50% B; 0.51–1.49 min: 95% B.[7]

-

-

Mass Spectrometry Detection:

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) with UV detection is a robust method for quantifying the purity of Everolimus and can be adapted for this compound.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a known concentration (e.g., 10 µg/mL).[9]

-

Chromatographic Conditions:

-

Instrument: HPLC system with a UV-Visible or Photodiode Array (PDA) detector.[9][10]

-

Column: Cosmosil C18 (250mm x 4.6ID, 5 µm particle size) or equivalent.[11]

-

Mobile Phase: A mixture of acetonitrile and methanol (e.g., 60:40 v/v), with pH adjusted to 3.[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Detection Wavelength: 285 nm.[11]

-

Injection Volume: 10 µL.[9]

-

Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound. The spectrum is expected to be consistent with the known structure of everolimus, with the absence of signals corresponding to the deuterated positions.

Methodology (Adapted from typical macrolide analysis):

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄).

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard ¹H acquisition.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 25°C.

-

-

Data Analysis: The resulting spectrum is compared against a reference spectrum of everolimus and analyzed for the expected chemical shifts and the absence of proton signals at the deuterated positions.

Quality Control Workflow and Signaling Pathway Visualization

The following diagrams illustrate the quality control workflow for this compound and the mTOR signaling pathway it helps to quantify.

Caption: Quality Control Workflow for this compound.

Caption: Simplified mTOR Signaling Pathway Inhibition by Everolimus.

References

- 1. This compound 100ug/mL acetonitrile, ampule 1mL, certified reference material, Cerilliant 1338452-54-2 [sigmaaldrich.com]

- 2. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 3. msacl.org [msacl.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. agilent.com [agilent.com]

- 9. ijpir.com [ijpir.com]

- 10. Development of Simple and Robust RP-HPLC Method for Determination of Everolimus and its Impurities in Oral Solid Dosage Form | Semantic Scholar [semanticscholar.org]

- 11. ijtsrd.com [ijtsrd.com]

A Technical Guide to Commercial Everolimus-d4 for Research Applications

For researchers, scientists, and professionals in drug development, the use of isotopically labeled internal standards is crucial for achieving accurate and reproducible quantitative results in bioanalytical assays. This guide provides an in-depth overview of Everolimus-d4, a deuterated analog of the mTOR inhibitor Everolimus, focusing on its commercial availability, quality attributes, and application in research, particularly in pharmacokinetic and therapeutic drug monitoring studies.

Commercial Suppliers of this compound

This compound is available from several commercial suppliers, each providing the product with specific quality and formulation characteristics. The following table summarizes key quantitative data from a selection of these suppliers to facilitate comparison for research procurement.

| Supplier | Product Name/Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Formulation | Storage Temperature |

| MedChemExpress | This compound / HY-10218S | 1338452-54-2 | C₅₃H₇₉D₄NO₁₄ | 962.25 | Purity (LCMS): 97.88%, Isotopic Enrichment: 98.0%[1] | White to off-white solid[1] | -20°C (3 years)[1] |

| Cayman Chemical | This compound / 22559 | 1338452-54-2 | C₅₃H₇₉D₄NO₁₄ | 962.3 | ≥99% deuterated forms (d₁-d₄); ≤1% d₀[2] | A solid[2] | 4°C (≥ 4 years)[2] |

| Sigma-Aldrich (Cerilliant) | This compound solution / E-070 | 1338452-54-2 | C₅₃H₇₉D₄NO₁₄ | 962.25 | Certified Reference Material | 100 µg/mL in acetonitrile | -70°C |

| Cambridge Isotope Labs | Everolimus (2-hydroxyethyl-D₄, 98%) / DLM-9855-PK | 1338452-54-2 | C₅₃H₇₉D₄NO₁₄ | 962.25 | Chemical Purity 98%[3] | Neat[3] | -20°C[3] |

| Simson Pharma Limited | Everolimus D4 | 1338452-54-2 | C₅₃H₈₃NO₁₄ | 958.22 | Certificate of Analysis provided[4] | Not specified | Not specified |

| CP Lab Safety | This compound | 1338452-54-2 | C₅₃H₇₉D₄NO₁₄ | 962.2491 | 99%+ Purity deuterated forms (d₁-d₄); ≤1% d₀[5] | 1 mg package size[5] | Not specified |

| AA Blocks (via Sigma-Aldrich) | This compound | 1338452-54-2 | C₅₃H₇₉D₄NO₁₄ | 962.26 | Purity: 99%[6] | Not specified | 2~8°C[6] |

Mechanism of Action: Everolimus and the mTOR Signaling Pathway

Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[7][8][9] It integrates signals from various upstream pathways, including growth factors (like insulin and IGF-1), amino acids, cellular energy status, and oxygen levels.[10][11][12] Everolimus exerts its effect by first binding to the intracellular protein FKBP12.[8] The resulting Everolimus-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1).[8][13] This inhibition disrupts the phosphorylation of downstream targets of mTORC1, such as S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which are pivotal in protein synthesis and cell cycle progression.[11][14] By blocking this pathway, Everolimus effectively reduces cell proliferation and angiogenesis.[8][15]

Application of this compound in Research: A Representative Experimental Protocol

This compound is primarily used as an internal standard (IS) for the quantification of Everolimus in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][16][17] The stable isotope-labeled IS co-elutes with the analyte and helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the measurement.[18]

Below is a generalized protocol for the quantification of Everolimus in whole blood, compiled from various published methods.[19][20][21][22]

Preparation of Solutions

-

This compound Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 5 mg/L.[16] This stock can be further diluted to create working solutions.[16]

-

Precipitating Reagent: A common reagent for protein precipitation is a mixture of 0.1-0.4 M zinc sulfate and methanol or acetonitrile, containing the IS at a specific concentration (e.g., 50 µg/L).[21][22]

Sample Preparation: Protein Precipitation

-

To 100 µL of whole blood sample (calibrator, quality control, or unknown sample), add 200-500 µL of the cold precipitating reagent containing the this compound internal standard.[21][22]

-

Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[21]

-

Centrifuge the samples at high speed (e.g., 10,000-13,000 rpm) for 4-10 minutes to pellet the precipitated proteins.[21][22]

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[21]

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for separation (e.g., Kinetex® Polar C18, 50 x 2.1 mm, 2.6 µm).[16]

-

Mobile Phase A: LC-MS grade water with 2-4 mM ammonium acetate and 0.1% formic acid.[16][20]

-

Mobile Phase B: A mixture of acetonitrile and methanol (e.g., 50:50 v/v) with 2-4 mM ammonium acetate and 0.1% formic acid.[16]

-

Flow Rate: A typical flow rate is between 0.5 and 0.7 mL/min.[16]

-

Column Temperature: The column is often heated to 50-60°C to improve peak shape.[16]

-

Injection Volume: 1-20 µL of the supernatant is injected.[16][20]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The ammoniated adducts of the protonated molecules are often used as precursor ions.[19]

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Everolimus and this compound. For example, a transition for Everolimus could be m/z 975.6 → 908.7.[17]

-

Data Analysis

The concentration of Everolimus in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this ratio to a calibration curve constructed from samples with known concentrations of Everolimus.

General Experimental Workflow

The following diagram illustrates the typical workflow for the quantification of Everolimus in a research setting using this compound as an internal standard.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Everolimus (2-hydroxyethyl-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. Everolimus D4 | CAS No- 1338452-54-2 | Simson Pharma Limited [simsonpharma.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | 1338452-54-2 [sigmaaldrich.com]

- 7. cusabio.com [cusabio.com]

- 8. What is the mechanism of Everolimus? [synapse.patsnap.com]

- 9. mTOR - Wikipedia [en.wikipedia.org]

- 10. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. clinicalpub.com [clinicalpub.com]

- 14. researchgate.net [researchgate.net]

- 15. portlandpress.com [portlandpress.com]

- 16. mdpi.com [mdpi.com]

- 17. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 19. Ultra fast liquid chromatography-tandem mass spectrometry routine method for simultaneous determination of cyclosporin A, tacrolimus, sirolimus, and everolimus in whole blood using deuterated internal standards for cyclosporin A and everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. agilent.com [agilent.com]

- 22. msacl.org [msacl.org]

Navigating the Stability and Long-Term Storage of Everolimus-d4: An In-Depth Technical Guide

For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of deuterated compounds like everolimus-d4 is paramount for ensuring the integrity and reproducibility of experimental results. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing recommended long-term storage conditions, degradation pathways, and the experimental protocols for assessing its stability.

This compound, a deuterated analog of the potent mTOR inhibitor everolimus, is a critical tool in pharmacokinetic and metabolic studies. Its stability is a key factor that can influence the accuracy of analytical measurements. This guide synthesizes available data to provide a practical resource for handling and storing this important research compound.

Recommended Long-Term Storage Conditions

The long-term stability of this compound is highly dependent on its physical state (solid vs. in solution) and the storage temperature. Adherence to recommended storage conditions is crucial to minimize degradation and preserve the isotopic purity of the compound.

| Physical State | Storage Temperature | Duration of Stability |

| Solid (Powder) | -20°C | 3 years[1] |

| Solid (Powder) | 4°C | 2 years[1] |

| In Solvent | -80°C | 6 months[1] |

| In Solvent | -20°C | 1 month[1] |

| Solid (as per another supplier) | 4°C | ≥ 4 years[2] |

| Solid (as per another supplier) | 2-8°C | Not specified[3] |

| Solid (as per another supplier) | -20°C (in freezer) | Not specified[4] |

Note: It is always recommended to consult the certificate of analysis provided by the specific supplier for the most accurate and lot-specific stability information.

Forced Degradation Studies: Understanding Stability Under Stress

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Everolimus (and by extension, this compound) has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

| Stress Condition | Reagent/Condition | Temperature | Duration | Percentage Degradation |

| Acidic Hydrolysis | 2 N HCl | 60°C | 30 minutes | 7.02%[5] |

| Alkaline Hydrolysis | 2 N NaOH | 60°C | 30 minutes | < 1%[5] |

| Oxidative Degradation | 20% H₂O₂ | 60°C | 30 minutes | 10.09%[5] |

| Neutral Hydrolysis | Reflux | 60°C | 6 hours | < 1%[5] |

| Thermal Degradation | Dry Heat | 80°C | 30 minutes | < 1% |

| Photolytic Degradation | UV light (283 nm) | Ambient | 24 hours | < 1% |

These studies indicate that everolimus is most susceptible to degradation under acidic and oxidative conditions, while it remains relatively stable under alkaline, neutral, thermal, and photolytic stress.

Experimental Protocols

Forced Degradation Studies Protocol

This protocol outlines a general procedure for conducting forced degradation studies on everolimus, which can be adapted for this compound.

-

Preparation of Stock Solution: Accurately weigh and dissolve 10 mg of everolimus in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

-

Acidic Degradation: To 1 ml of the stock solution, add 1 ml of 2 N HCl. Heat the mixture under reflux at 60°C for 30 minutes. After cooling to room temperature, neutralize the solution with 2 N NaOH.

-

Alkaline Degradation: To 1 ml of the stock solution, add 1 ml of 2 N NaOH. Heat the mixture under reflux at 60°C for 30 minutes. After cooling, neutralize the solution with 2 N HCl.

-

Oxidative Degradation: To 1 ml of the stock solution, add 1 ml of 20% hydrogen peroxide (H₂O₂). Keep the solution at 60°C for 30 minutes.

-

Neutral Degradation: Reflux 1 ml of the stock solution at 60°C for 6 hours.

-

Thermal Degradation: Spread a thin film of the solid everolimus in a petri dish and expose it to a temperature of 80°C for 30 minutes.

-

Photolytic Degradation: Expose the solid drug substance, spread as a thin film, to UV light with a spectral distribution of 283 nm for 24 hours.

-

Analysis: Analyze the stressed samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Validated HPLC Method for Stability Assessment

A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for accurately quantifying this compound and its degradation products.

-

Column: Hypersil BDS C18 column (100×4.6 mm, 5 μm particle size)

-

Mobile Phase: Acetate buffer:acetonitrile (50:50 v/v), with the pH adjusted to 6.5 using orthophosphoric acid

-

Flow Rate: 1 ml/min

-

Detection Wavelength: 280 nm

-

Retention Time (Everolimus): Approximately 3.110 min

This method has been shown to be linear in the range of 25-150 μg/ml with a correlation coefficient (r²) of 0.999.

Everolimus and the mTOR Signaling Pathway

Everolimus exerts its therapeutic effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. Everolimus, in complex with the intracellular protein FKBP12, specifically targets mTOR Complex 1 (mTORC1).

Figure 1. Simplified mTOR signaling pathway and the mechanism of action of everolimus.

Experimental Workflow for Stability Testing

A systematic workflow is essential for the robust assessment of this compound stability.

Figure 2. A typical experimental workflow for assessing the stability of this compound.

By adhering to the storage conditions, understanding the degradation pathways, and employing validated analytical methods as outlined in this guide, researchers can ensure the quality and reliability of their studies involving this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | 1338452-54-2 [sigmaaldrich.com]

- 4. Everolimus (2-hydroxyethyl-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

Everolimus-d4: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on the safe handling, storage, and use of Everolimus-d4. The following sections detail the compound's properties, associated hazards, recommended safety precautions, and a representative experimental protocol for its application as an internal standard in analytical methods.

Compound Information

This compound is a deuterated form of Everolimus, a potent inhibitor of the mammalian target of rapamycin (mTOR) kinase. It is primarily utilized as an internal standard for the accurate quantification of Everolimus in biological samples using mass spectrometry-based assays.

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Name | 40-O-(2-Hydroxyethyl-d4)rapamycin | [1] |

| Synonyms | RAD001-d4, SDZ-RAD-d4 | [2] |

| CAS Number | 1338452-54-2 | [1] |

| Molecular Formula | C₅₃H₇₉D₄NO₁₄ | [1] |

| Molecular Weight | 962.25 g/mol | [2] |

| Appearance | Off-White to Pale Yellow Solid | [3] |

| Solubility | Soluble in Chloroform and Methanol | [4] |

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound.

| Condition | Recommendation | Reference |

| Storage Temperature | Store at -20°C. Some suppliers recommend 2-8°C or 4°C. Always refer to the supplier's specific instructions. | [3][4][5] |

| Shipping | Typically shipped at ambient temperature for domestic destinations, but may require dry ice for international shipping. | [4][5] |

| Long-term Stability | Stable for at least 4 years when stored correctly. | [4] |

| Precautions | Protect from light, air, and moisture. Store under an inert atmosphere. | [3][5] |

Safety and Handling

This compound, like its non-deuterated counterpart, is a biologically active molecule and should be handled with care. The following information is a summary of potential hazards and recommended safety measures.

Hazard Identification

| Hazard | Classification | Precautionary Statement | Reference |

| Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure. | Do not breathe dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. | [2][5] |

| Carcinogenicity | Suspected of causing cancer. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. | [6] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. | [6] |

| Aquatic Hazard | Very toxic to aquatic life with long lasting effects. | Avoid release to the environment. | [6] |

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

-

Respiratory Protection: A self-contained breathing apparatus or a properly fitted respirator is recommended, especially when handling the solid form to avoid dust formation.[1]

-

Eye Protection: Chemical safety goggles are essential to prevent eye contact.[1]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[1]

-

Skin and Body Protection: A lab coat or protective clothing should be worn.[1]

First Aid Measures

In the event of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measure | Reference |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. | [2] |

| Skin Contact | Wash off immediately with plenty of soap and water. Remove contaminated clothing and shoes. Get medical attention if irritation develops. | [2] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [1][6] |

Spills and Disposal

-

Accidental Release: In case of a spill, wear appropriate PPE. For solid material, gently sweep up and place in a suitable container for disposal. Avoid generating dust. For solutions, absorb with an inert material and place in a chemical waste container.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material should be considered hazardous waste.[6]

Mechanism of Action: mTOR Signaling Pathway

Everolimus exerts its biological effects by inhibiting the mTOR signaling pathway. Everolimus first binds to the intracellular protein FKBP12. This complex then interacts with and inhibits mTOR Complex 1 (mTORC1), a central regulator of cell growth, proliferation, and survival.[7][8]

References

- 1. mTOR - Wikipedia [en.wikipedia.org]

- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Everolimus: An Review on the Mechanism of Action and Clinical Data_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. What is the mechanism of Everolimus? [synapse.patsnap.com]

- 8. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes and Protocols for Everolimus-d4 LC-MS/MS Method in Whole Blood

This document provides a comprehensive guide for the quantitative determination of everolimus in human whole blood using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with everolimus-d4 as the internal standard (IS). These application notes are intended for researchers, scientists, and drug development professionals involved in therapeutic drug monitoring (TDM) and pharmacokinetic studies of everolimus.

Introduction

Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR) and is utilized as an immunosuppressant in solid organ transplantation to prevent rejection.[1][2][3] Due to its narrow therapeutic window and significant pharmacokinetic variability among individuals, TDM is crucial for optimizing dosing to ensure efficacy while minimizing toxicity.[1][3][4] This LC-MS/MS method provides a sensitive, specific, and robust approach for the quantification of everolimus in whole blood, employing a stable isotope-labeled internal standard, this compound, to ensure accuracy and precision.[5][6][7]

Signaling Pathway

Everolimus exerts its immunosuppressive and antiproliferative effects by inhibiting the mTOR signaling pathway. A simplified diagram of this pathway is presented below.

Caption: Simplified mTOR signaling pathway showing inhibition by Everolimus.

Experimental Protocols

A validated LC-MS/MS method for the quantification of everolimus in whole blood is detailed below. The protocol includes sample preparation via protein precipitation, followed by chromatographic separation and mass spectrometric detection.

Materials and Reagents

-

Everolimus reference standard (≥99.85% purity)[1]

-

This compound (IS, ≥98.8% purity)[6]

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (LC-MS grade)

-

Ammonium Acetate

-

Formic Acid

-

Zinc Sulfate

-

Human whole blood (for calibration standards and quality controls)

Stock and Working Solutions

-

Everolimus Stock Solution (1 mg/mL): Prepare by dissolving the required amount of everolimus in a 50:50 (v/v) methanol/water mixture.[1]

-

This compound Stock Solution (1 mg/mL): Prepare by dissolving the required amount of this compound in methanol.[1]

-

Working Solutions: Prepare intermediate and working standard solutions of everolimus and this compound by serial dilution of the stock solutions with an appropriate solvent, such as a methanol/water mixture.[1]

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting everolimus from whole blood.[1][2][3]

-

Pipette 100 µL of whole blood sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution.[6]

-

Vortex for 15 seconds.[6]

-

Add 500 µL of a precipitation solution, for instance, a 1:4 (v/v) mixture of 0.1M aqueous zinc sulfate and acetonitrile.[4]

-

Vortex the mixture at high speed for 10 seconds.[4]

-

Incubate at room temperature for 10 minutes.[4]

-

Centrifuge at 13,000 rpm for 10 minutes.[4]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

Caption: Workflow for Everolimus analysis in whole blood by LC-MS/MS.

LC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of everolimus.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | COSMOSIL 2.5C18-MS-II (50 mm × 2.0 mm, 2.5 µm)[7] |

| Mobile Phase A | 10mM Ammonium Acetate in water, pH 6.00 with Formic Acid[7] |

| Mobile Phase B | Acetonitrile[7] |

| Gradient | Isocratic: 20% A, 80% B[7] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL[8] |

| Column Temperature | 45 °C |

| Run Time | ~2.5 minutes[7] |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[7] |

| Monitored Reaction | Multiple Reaction Monitoring (MRM) |

| Everolimus Transition | m/z 975.5 → 908.5[6][7] |

| This compound Transition | m/z 979.6 → 912.6[6][7] |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for specific instrument |

| Gas Temperatures | Optimized for specific instrument |

Method Validation Summary

A summary of the validation parameters for a typical everolimus LC-MS/MS assay is presented below.

Table 3: Method Validation Data

| Parameter | Result |

| Linearity Range | 0.10 - 50.0 ng/mL[6][7] |

| Correlation Coefficient (r²) | > 0.99[1] |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[5] |

| Accuracy | 98.3% - 108.1%[5] |

| Precision (CV%) | 4.3% - 7.2%[5] |

| Recovery (Everolimus) | 90.9% - 94.8%[6][7] |

| Recovery (this compound) | 91.4% - 95.6%[6][7] |

| Matrix Effect | No significant matrix effect observed[6][7] |

Conclusion

The described LC-MS/MS method using this compound as an internal standard is a reliable and robust technique for the quantitative analysis of everolimus in whole blood. The protocol, including a straightforward protein precipitation step, offers high throughput and the necessary sensitivity and specificity for therapeutic drug monitoring and clinical research. The use of a stable isotope-labeled internal standard effectively compensates for potential matrix effects and variations in sample preparation and instrument response, ensuring high-quality data.

References

- 1. mdpi.com [mdpi.com]

- 2. 30409 - Everolimus LC-MS/MS | Clinical | Eurofins-Viracor [eurofins-viracor.com]

- 3. Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. msacl.org [msacl.org]

- 5. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Everolimus-d4 Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Everolimus-d4 for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The focus is on robust and reproducible methods suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Introduction

Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR) and is widely used as an immunosuppressant in organ transplantation and in cancer therapy. Therapeutic drug monitoring is crucial due to its narrow therapeutic window and significant pharmacokinetic variability. This compound is a deuterated internal standard used for the accurate quantification of everolimus in biological matrices. This document outlines common sample preparation techniques for the analysis of this compound from whole blood.

Signaling Pathway of Everolimus

Everolimus exerts its effects by inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism. A simplified diagram of this pathway is presented below.

Caption: Simplified mTOR signaling pathway showing the inhibitory action of Everolimus.

Sample Preparation Experimental Workflow

The general workflow for preparing whole blood samples for this compound analysis is depicted below. This typically involves cell lysis, protein removal, and extraction of the analyte of interest.

Caption: General experimental workflow for this compound sample preparation.

Experimental Protocols

Below are detailed protocols for the most common sample preparation techniques for this compound analysis from whole blood.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and straightforward, making it suitable for high-throughput analysis.

Materials:

-

Whole blood sample

-

This compound internal standard (IS) solution

-

Precipitating reagent: Acetonitrile or Methanol containing 0.1M Zinc Sulfate[1][2]

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of whole blood into a microcentrifuge tube.

-

Add 50 µL of the this compound internal standard solution and vortex briefly.

-

Add 200-500 µL of the cold precipitating reagent (e.g., acetonitrile with 0.1M Zinc Sulfate) to the sample.[1][2]

-

Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

-

Incubate at room temperature for 10 minutes.[1]

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]

-

Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.

Materials:

-

Whole blood sample

-

This compound internal standard (IS) solution

-

Alkaline buffer (e.g., pH 10 buffer)

-

Extraction solvent: Diethyl ether:Ethyl acetate (30:70, v/v)[3][4]

-

Microcentrifuge tubes or glass test tubes

-

Vortex mixer or rotary mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent (e.g., mobile phase)

Procedure:

-

Pipette 100 µL of whole blood into a tube.

-

Add 50 µL of the this compound internal standard solution and vortex.

-

Add 100 µL of alkaline buffer and vortex for 1 minute to lyse the cells.

-

Add 2.5 mL of the extraction solvent (diethyl ether:ethyl acetate).

-

Mix thoroughly on a rotary mixer for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of reconstitution solvent, vortex, and transfer to an autosampler vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is often used as a clean-up step after protein precipitation to remove interfering substances and concentrate the analyte.

Materials:

-

Supernatant from protein precipitation (Protocol 1)

-

SPE cartridges (e.g., C18)

-

Conditioning solvent (e.g., Methanol)

-

Equilibration solvent (e.g., Water)

-

Washing solvent (e.g., 5% Methanol in water)

-

Elution solvent (e.g., Methanol or Acetonitrile)

-

SPE manifold

-

Evaporation system

-

Reconstitution solvent

Procedure:

-

Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analyte and internal standard with 1 mL of methanol or acetonitrile into a clean collection tube.

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in reconstitution solvent for LC-MS/MS analysis.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation technique can impact the analytical performance. The following table summarizes typical quantitative data for the described methods.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Recovery (%) | 72 - 117%[5] | 91.4 - 95.6%[3][4] | >85% (typical for immunosuppressants) |

| Matrix Effect | Ion enhancement may be observed, but compensated by IS[1][2] | Generally low, method is free from significant matrix effects[3][4] | Minimal matrix effects due to efficient cleanup |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1][5] | 0.1 ng/mL[3][4] | 0.5 - 1.0 ng/mL |

| Linear Range | 1 - 50 ng/mL[1] | 0.1 - 50 ng/mL[3][4] | 1 - 50 ng/mL |

| Precision (%CV) | <15%[5] | < 8.25% (intra-batch), < 6.06% (inter-batch)[4] | <15% |

| Throughput | High | Medium | Medium to Low |

| Cost per Sample | Low | Medium | High |

| Cleanliness of Extract | Lower | High | Very High |

Conclusion

The selection of a sample preparation technique for this compound analysis depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and available instrumentation. Protein precipitation is a rapid and cost-effective method suitable for high-throughput screening. Liquid-liquid extraction offers a cleaner sample extract, leading to improved sensitivity and reduced matrix effects. Solid-phase extraction provides the cleanest extracts and is ideal for methods requiring the lowest limits of detection, often used in conjunction with an initial protein precipitation step. Each protocol should be validated in the end-user's laboratory to ensure it meets the required performance characteristics.

References

- 1. Rapid estimation of whole blood everolimus concentrations using architect sirolimus immunoassay and mathematical equations: comparison with everolimus values determined by liquid chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. msacl.org [msacl.org]

- 3. Automated processing of whole blood samples for the determination of immunosuppressants by liquid chromatography tandem-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chromatographytoday.com [chromatographytoday.com]

Application Notes and Protocols for Therapeutic Drug Monitoring of Everolimus using Everolimus-d4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the therapeutic drug monitoring (TDM) of everolimus, utilizing Everolimus-d4 as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Everolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR) and is widely used as an immunosuppressant in organ transplantation and for the treatment of various cancers.[1] Due to its narrow therapeutic window, high inter-individual pharmacokinetic variability, and established exposure-response relationships, therapeutic drug monitoring of everolimus is crucial to optimize dosing, minimize toxicity, and ensure therapeutic efficacy.[1][2]

The recommended method for accurate and sensitive quantification of everolimus in whole blood is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is best practice to compensate for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.[3][4]

Target Therapeutic Ranges: